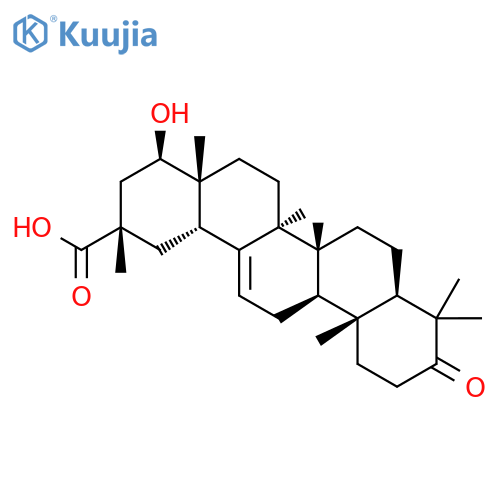

Cas no 144629-84-5 (Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)-)

Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- 化学的及び物理的性質

名前と識別子

-

- Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)-

- 22-Hydroxy-3-oxoolean-12-en-29-oic acid

- 22β-hydroxy-3-oxo-olean-12-en-29-oic acid

- 22-epi-Triptotriterpenonic acid A

- [ "" ]

- 144629-84-5

- Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)-

- AKOS032962427

- FS-10364

- 22-Hydroxy-3-oxoolean-12-en-29-oicacid

- (4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

-

- インチ: InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,23?,26?,27-,28+,29-,30-/m1/s1

- InChIKey: RUJQEBHXYLCSKV-RKBHPYEFSA-N

- ほほえんだ: CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

計算された属性

- せいみつぶんしりょう: 470.34000

- どういたいしつりょう: 470.33960994g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 34

- 回転可能化学結合数: 1

- 複雑さ: 965

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 9

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6Ų

- 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 582.5±50.0 °C at 760 mmHg

- フラッシュポイント: 320.1±26.6 °C

- PSA: 74.60000

- LogP: 6.41260

- じょうきあつ: 0.0±3.7 mmHg at 25°C

Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD235782)

Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | FS-10364-5mg |

22-Hydroxy-3-oxoolean-12-en-29-oic acid |

144629-84-5 | >95% | 5mg |

£616.69 | 2025-02-24 |

Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)-に関する追加情報

Recent Advances in the Study of Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- (CAS: 144629-84-5)

Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- (CAS: 144629-84-5) is a triterpenoid compound that has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and medicine. This research brief aims to provide an overview of the latest studies focusing on this compound, its pharmacological properties, and its implications for drug development.

Recent studies have highlighted the compound's unique structural features, which contribute to its bioactivity. The presence of a hydroxy group at the 22-position and a keto group at the 3-position, along with the specific stereochemistry at the 20a and 22b positions, are believed to play a critical role in its interaction with biological targets. These structural attributes make it a promising candidate for further investigation in the context of anti-inflammatory, anti-cancer, and metabolic disorders.

One of the key findings from recent research is the compound's ability to modulate signaling pathways involved in inflammation and oxidative stress. In vitro and in vivo studies have demonstrated that Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- can inhibit the production of pro-inflammatory cytokines and reduce oxidative damage, suggesting its potential as a therapeutic agent for chronic inflammatory diseases. Additionally, its effects on lipid metabolism have been explored, with some studies indicating its role in improving lipid profiles and reducing atherosclerosis risk.

Another area of interest is the compound's anti-cancer properties. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. The mechanism appears to involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, making it a potential candidate for adjunct therapy in cancer treatment. However, further research is needed to fully elucidate its mechanisms and evaluate its efficacy in clinical settings.

Despite these promising findings, challenges remain in the development of Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through comprehensive preclinical and clinical studies. Recent advancements in drug delivery systems, such as nanoparticle-based formulations, may offer solutions to some of these challenges by enhancing the compound's stability and targeted delivery.

In conclusion, Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20a,22b)- (CAS: 144629-84-5) represents a promising area of research in the chemical biology and pharmaceutical fields. Its diverse pharmacological properties and potential therapeutic applications warrant further investigation. Future studies should focus on optimizing its chemical structure, improving its delivery mechanisms, and conducting rigorous clinical trials to validate its efficacy and safety in humans.